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Compound of Interest

Compound Name: 4-Methoxy-2-phenylpyridine

Cat. No.: B1420881

An In-Depth Technical Guide to 4-Methoxy-2-phenylpyridine

This guide provides a comprehensive technical overview of 4-Methoxy-2-phenylpyridine,
tailored for researchers, scientists, and professionals in drug development and materials
science. It moves beyond a simple data sheet to offer insights into the molecule's structural
significance, reactivity, and practical application, grounded in established chemical principles.

Introduction and Strategic Importance

4-Methoxy-2-phenylpyridine is a substituted aromatic heterocycle belonging to the
phenylpyridine class. The strategic placement of a phenyl group at the 2-position and an
electron-donating methoxy group at the 4-position of the pyridine ring imparts a unique
combination of electronic and steric properties. Phenylpyridine scaffolds are of significant
interest in medicinal chemistry as they are present in numerous bioactive molecules and serve
as privileged structures for targeting a range of biological entities. Furthermore, their
coordination properties make them valuable ligands in catalysis and key components in
materials science, particularly in the development of organic light-emitting diodes (OLEDS).

This document serves as a foundational guide to its core physicochemical properties, a
practical reference for its characterization, and a discussion of its potential in synthetic
applications.

Core Physicochemical and Structural Properties

The fundamental identity of a chemical compound is rooted in its quantitative and structural
data. These properties are critical for everything from reaction stoichiometry calculations to
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analytical characterization and computational modeling.

Quantitative Data Summary

The essential physicochemical properties of 4-Methoxy-2-phenylpyridine are summarized

below.

Property Value Source

Molecular Formula C12H11NO PubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
Monoisotopic Mass 185.084063974 Da PubChem[1]
CAS Number 53698-56-9 PubChem[1]
IUPAC Name 4-methoxy-2-phenylpyridine PubChem[1]
XLogP3 (Lipophilicity) 2.8 PubChem[1]
Hydrogen Bond Donors 0 PubChem[1]

Molecular Structure and Functional Group Analysis

The structure of 4-Methoxy-2-phenylpyridine dictates its chemical behavior. Understanding
the interplay between its constituent parts is key to predicting its reactivity and utility.

Caption: 2D structure of 4-Methoxy-2-phenylpyridine.

o Pyridine Ring: A six-membered heteroaromatic ring containing one nitrogen atom. The
nitrogen atom is a weak base and provides a site for coordination with metal ions.

e Phenyl Group: Attached at the 2-position, this bulky, hydrophobic group influences the
molecule's solubility and can engage in 1t-1t stacking interactions, a key consideration in both
crystal engineering and drug-receptor binding.

o Methoxy Group (-OCHs): Located at the 4-position, this is a strong electron-donating group
by resonance. It increases the electron density of the pyridine ring, particularly at the ortho
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and para positions relative to itself. This electronic modification significantly impacts the
ring's reactivity towards electrophiles and modulates the basicity of the pyridine nitrogen.

Synthetic Strategy and Workflow

While numerous specific synthetic routes exist for substituted pyridines, a robust and versatile
approach for synthesizing 4-Methoxy-2-phenylpyridine involves a palladium-catalyzed cross-
coupling reaction, such as the Suzuki coupling. This method is widely used in pharmaceutical
and academic labs due to its reliability and tolerance of various functional groups.

Causality of Choice: The Suzuki coupling is chosen for its high yields, mild reaction conditions,
and the commercial availability of the necessary building blocks (boronic acids and halo-
pyridines). The mechanism involves an oxidative addition, transmetalation, and reductive
elimination cycle, which is a well-understood and predictable process.

Caption: Generalized workflow for Suzuki cross-coupling synthesis.

Analytical Characterization: A Self-Validating
Protocol

Accurate structural confirmation is paramount. The following protocols for standard
spectroscopic techniques serve as a self-validating system for any synthesized batch of 4-
Methoxy-2-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the
molecule.

o Expected *H NMR Spectrum (in CDClIs, 400 MHz):

o ~ 0 8.3-8.5 ppm: A doublet, corresponding to the proton at the 6-position of the pyridine
ring, adjacent to the nitrogen.

o ~ 0 7.9-8.1 ppm: A doublet of doublets, from the ortho-protons of the phenyl ring.

o ~ & 7.3-7.5 ppm: A multiplet, encompassing the meta- and para-protons of the phenyl ring.
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o ~ 0 6.7-6.9 ppm: A doublet and a doublet of doublets, corresponding to the protons at the
3- and 5-positions of the pyridine ring.

o ~ 0 3.9 ppm: A sharp singlet (3H), characteristic of the methoxy group protons.

o Expected 13C NMR Spectrum (in CDCls, 100 MHz):

o Approximately 10-12 distinct signals would be expected in the aromatic region (& 105-165
ppm), with the carbon attached to the methoxy group appearing at the higher end of this
range. The carbon of the methoxy group itself would appear around & 55 ppm.

Experimental Protocol: NMR Sample Preparation and
Acquisition
o Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in

approximately 0.7 mL of deuterated chloroform (CDCIs).

 Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (&
0.00 ppm).

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
¢ Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

e Acquisition: Acquire a *H NMR spectrum using standard parameters. Following this, acquire
a 13C NMR spectrum, which will require a longer acquisition time to achieve an adequate
signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation patterns.

» Expected Result (Electron Impact, El): A prominent molecular ion (M*) peak should be
observed at an m/z (mass-to-charge ratio) of approximately 185.22. Common fragmentation
patterns may include the loss of a methyl radical (*CHs) from the methoxy group, resulting in
a fragment at m/z 170.
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Applications in Drug Development and Materials
Science

The 4-methoxy-2-phenylpyridine scaffold is a valuable building block for creating more
complex molecules with tailored functions.

o Medicinal Chemistry: As a heterocyclic core, it can be further functionalized to explore
structure-activity relationships (SAR) in drug discovery programs. Arylpyridines are known to
act as hinges in kinase inhibitors, and the methoxy group can be used to fine-tune solubility
and metabolic stability.

e Materials Science: Phenylpyridine derivatives are classic ligands for creating
phosphorescent metal complexes (e.g., with Iridium) used in OLED technology. The
electronic properties conferred by the methoxy group can modulate the emission color and
efficiency of such materials.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 4-Methoxy-2-phenylpyridine presents the following hazards:

e H315: Causes skin irritation.[1]

e H319: Causes serious eye irritation.[1]

o H335: May cause respiratory irritation.[1]

Handling Recommendations: Standard laboratory personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations
should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or
vapors.

Conclusion

4-Methoxy-2-phenylpyridine is more than the sum of its atoms; it is a strategically designed
chemical entity with significant potential. Its molecular weight of 185.22 g/mol is a fundamental
starting point, but its true value lies in a nuanced understanding of its structure, reactivity, and
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characterization. This guide provides the foundational knowledge and practical protocols
necessary for researchers to confidently synthesize, verify, and utilize this versatile compound
in pioneering research in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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